Product packaging for 2-Ethyl-3-methyl-1-benzofuran-7-amine(Cat. No.:)

2-Ethyl-3-methyl-1-benzofuran-7-amine

Cat. No.: B7820364
M. Wt: 175.23 g/mol
InChI Key: JVMACQRLSVISKI-UHFFFAOYSA-N
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Description

Fundamental Significance of the Benzofuran (B130515) Heterocyclic Scaffold

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal chemistry and materials science. niscair.res.in This structural motif is prevalent in a vast number of natural products and synthetically developed molecules that exhibit a wide array of biological activities. niscair.res.innih.gov The inherent planarity and aromaticity of the benzofuran system, coupled with the presence of an oxygen heteroatom, bestow upon it unique electronic and steric properties. These characteristics allow benzofuran derivatives to interact with a multitude of biological targets, leading to diverse pharmacological effects. nih.gov Consequently, the benzofuran nucleus is considered a "privileged structure," a molecular framework that is capable of binding to multiple receptors with high affinity. Its derivatives have been reported to possess antimicrobial, anti-inflammatory, antitumor, and antiviral properties, among others. mdpi.commdpi.comrsc.org

Overview of Functionalized Benzofuran Derivatives, Highlighting Amino-Substituted Analogues

The versatility of the benzofuran scaffold is further enhanced through functionalization, where various substituent groups are introduced onto the core structure. This chemical modification allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby modulating its biological activity. rsc.org Among the myriad of possible functionalizations, the introduction of an amino group is of particular significance.

Amino-substituted benzofurans represent a critical subclass of these derivatives, with the nitrogen-containing functional group often playing a crucial role in biological interactions. nih.gov The amino group can act as a hydrogen bond donor or acceptor, and its basicity allows for the formation of salts, which can improve the pharmacokinetic profile of a potential drug candidate. Research has shown that the position and nature of the amino substitution can dramatically influence the therapeutic potential of the benzofuran derivative. nih.gov For instance, 2-aminobenzofurans have been investigated for their antifungal and anticancer activities. nih.gov

Contextualization of 2-Ethyl-3-methyl-1-benzofuran-7-amine within Benzofuran Chemistry

This compound is a specific analogue within the vast family of functionalized benzofurans. Its structure features the core benzofuran scaffold with an ethyl group at the 2-position, a methyl group at the 3-position, and an amine group at the 7-position. The substituents on the furan ring (ethyl and methyl groups) contribute to the molecule's lipophilicity and steric profile, while the amino group on the benzene ring introduces a polar and basic center.

Below is a table summarizing the key physicochemical properties of this compound and its hydrochloride salt.

PropertyValue
This compound Hydrochloride
CAS Number174186-96-0 matrixscientific.comhit2lead.com
Molecular FormulaC11H14ClNO matrixscientific.com
Molecular Weight211.69 g/mol matrixscientific.com
(2-ethyl-3-methyl-1-benzofuran-7-yl)amine hydrochloride
CAS Number1184993-01-8 bldpharm.comchemsrc.com
Molecular FormulaC11H13NO · ClH hit2lead.com
Molecular Weight212 g/mol hit2lead.com

Note: There appear to be two different CAS numbers reported for the hydrochloride salt of this compound.

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant gap in the research specifically focused on this compound. While the broader class of benzofurans and amino-benzofurans are extensively studied, this particular derivative has received limited attention. The available information is largely confined to its listing in chemical supplier catalogs and databases, which provide basic physicochemical data but lack in-depth studies on its synthesis, reactivity, and biological activity.

This lack of dedicated research presents both a challenge and an opportunity. The challenge lies in the absence of established data to draw upon. However, the opportunity resides in the potential for novel discoveries. Given the known biological activities of other substituted benzofurans, it is plausible that this compound could exhibit interesting pharmacological properties. Future research could focus on developing efficient synthetic routes to this compound, followed by a thorough evaluation of its biological profile. Such studies would contribute to a more comprehensive understanding of the structure-activity relationships within the amino-benzofuran chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B7820364 2-Ethyl-3-methyl-1-benzofuran-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMACQRLSVISKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Spectroscopic Analysis of 2 Ethyl 3 Methyl 1 Benzofuran 7 Amine

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for unambiguously determining the chemical structure of a molecule. These methods provide detailed information about the connectivity of atoms, the carbon framework, and the exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-Ethyl-3-methyl-1-benzofuran-7-amine, distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl and methyl groups would be expected. The chemical shifts (δ) are influenced by the electron density around the proton, while the coupling constants (J) reveal information about the connectivity between adjacent protons.

Hypothetical ¹H NMR Data Table:

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.0-7.5m-3HAr-H
4.5-5.5br s-2H-NH₂
2.80q7.52H-CH₂CH₃
2.30s-3HAr-CH₃
1.30t7.53H-CH₂CH₃

Note: This table contains hypothetical data.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, quaternary). The spectrum for this compound would show distinct signals for each of the 11 carbon atoms in the molecule, including those in the benzofuran (B130515) core and the ethyl and methyl substituents.

Hypothetical ¹³C NMR Data Table:

Chemical Shift (ppm)Assignment
150-160C-O (Benzofuran)
140-150C-N (Aromatic)
110-135Aromatic CH & Quaternary C
100-110C3 (Benzofuran)
20-30-CH₂CH₃
10-20-CH₃ & -CH₂CH₃

Note: This table contains hypothetical data.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, which is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the -CH₂- and -CH₃ protons of the ethyl group.

TOCSY (Total Correlation Spectroscopy) provides information about entire spin systems, identifying all protons within a coupled network.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₃NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass.

Hypothetical HRMS Data Table:

IonCalculated m/zFound m/z
[M+H]⁺176.1070176.1072

Note: This table contains hypothetical data.

Mass Spectrometry (MS) [3, 4, 6, 9, 12, 16, 18, 39, 42, 3_3, 10_10, 16_16]

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. For this compound (molar mass: 175.23 g/mol ), electron ionization (EI) would be expected to produce a distinct set of fragment ions that are characteristic of its structure.

The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 175. As the molecule contains one nitrogen atom, this peak would conform to the nitrogen rule, having an odd nominal mass. The primary fragmentation pathways for this compound are predicted to involve cleavages characteristic of aliphatic amines and substituted benzofurans.

A dominant fragmentation process for aliphatic amines is the α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this molecule, this would not be a primary cleavage as the amine is directly attached to the aromatic ring. However, cleavage of the ethyl and methyl substituents on the furan (B31954) ring is highly probable.

Key expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): A significant peak would be expected at m/z 160, resulting from the cleavage of the C-C bond between the furan ring and the 3-methyl group. This is a common fragmentation for methylated aromatic systems.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group at position 2 would lead to a fragment ion at m/z 146.

Alpha-cleavage relative to the furan oxygen: The most significant fragmentation is often the cleavage of the bond beta to the furan ring, which is the C-C bond of the ethyl group. Loss of a methyl radical from the ethyl group (β-cleavage) would result in a stable ion at m/z 160.

Benzofuran ring fragmentation: The benzofuran ring system itself can undergo cleavage. The formation of 2-substituted benzo[b]furan ions is a known pathway in the mass spectra of related compounds. nih.gov

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation when compared against a reference spectrum or when analyzed using high-resolution mass spectrometry for exact mass measurements.

Hypothetical Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Ion Structural Origin of Loss
175[C₁₁H₁₃NO]⁺Molecular Ion (M⁺)
160[M - CH₃]⁺Loss of the methyl group from position 3.
146[M - C₂H₅]⁺Loss of the ethyl group from position 2.
131[C₉H₇O]⁺Fragment resulting from cleavage of the amine and alkyl groups.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, ether linkage, and aliphatic C-H bonds.

The key diagnostic regions in the spectrum would be:

N-H Stretching: As a primary amine, the compound will show two distinct, medium-intensity bands in the region of 3500-3300 cm⁻¹. wpmucdn.com These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the ethyl and methyl groups will produce strong bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). nih.gov

C=C Stretching (Aromatic): The presence of the benzene (B151609) ring will give rise to several sharp, medium-intensity absorption bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to appear around 1650-1580 cm⁻¹. wpmucdn.com

C-O-C Stretching: The stretching vibration of the aryl-alkyl ether linkage within the benzofuran ring is expected to produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1335-1250 cm⁻¹ region.

Hypothetical Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹) Vibration Type Functional Group
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine
3100 - 3000C-H StretchAromatic Ring
2975 - 2850C-H StretchEthyl and Methyl Groups
1620 - 1580N-H BendPrimary Amine
1600, 1480C=C StretchAromatic Ring
1250 - 1200C-O-C Asymmetric StretchAryl-Alkyl Ether (Furan Ring)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the aminobenzene and benzofuran systems.

The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π* Transitions: The highly conjugated benzofuran system will give rise to intense absorption bands. Typically, benzofurans show two main absorption bands, one around 245-250 nm and a second, more intense band around 275-285 nm. acs.org The presence of the amino group, an auxochrome, on the benzene ring would be expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths and increase their intensity.

n → π* Transitions: Weaker absorptions resulting from the promotion of a non-bonding electron (from the nitrogen of the amine or the oxygen of the furan) to an anti-bonding π* orbital may also be observed, typically at longer wavelengths than the π → π* transitions.

The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent polarity.

Hypothetical UV-Vis Spectroscopy Data (in Ethanol)

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type Associated Chromophore
~255~12,000π → πBenzofuran Ring System
~290~8,500π → πBenzofuran Ring System (shifted by amine)
~330~2,000n → π*Amino Group Conjugated System

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the analysis and purification of moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. In this setup, the compound would be separated on a non-polar stationary phase (like C18 or C8) with a polar mobile phase. The amine functional group gives the molecule a basic character, so adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to ensure good peak shape by suppressing the ionization of the amine. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (e.g., 255 or 290 nm).

Gas Chromatography (GC)

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound should be amenable to GC analysis. A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be appropriate. The sample would be injected into a heated port to ensure volatilization, and the separation would occur based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it a particularly powerful tool. researchgate.net

Hypothetical Chromatographic Conditions

Technique Parameter Condition
HPLC ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 255 nm
GC ColumnDB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Temperature Program100°C hold 1 min, then ramp 15°C/min to 280°C
DetectorFID or Mass Spectrometer

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional solid-state structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov

To perform this analysis, a high-quality single crystal of this compound would need to be grown, typically by slow evaporation of a solvent. The analysis of a related compound, 2,5,7-Trimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran, revealed details such as the dihedral angle between the benzofuran system and other substituents, as well as intermolecular C—H···O and π···π interactions that dictate the crystal packing. nih.gov For this compound, one would expect the primary amine to participate in hydrogen bonding, which would be a dominant feature of its crystal packing. The analysis would confirm the planarity of the benzofuran ring system and provide the exact rotational conformations of the ethyl and methyl groups.

Computational and Theoretical Investigations of 2 Ethyl 3 Methyl 1 Benzofuran 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. nih.gov For novel or complex molecules like substituted benzofurans, these calculations are invaluable for predicting geometries, spectroscopic signatures, and reactivity patterns. nih.gov

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is used to investigate the relationship between a molecule's electron density and its properties. Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), are commonly used to model the structure and electronics of heterocyclic systems such as benzofurans. researchgate.netrsc.org

A foundational step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. tandfonline.com The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For 2-Ethyl-3-methyl-1-benzofuran-7-amine, this analysis would reveal the precise spatial orientation of the ethyl, methyl, and amine groups relative to the planar benzofuran (B130515) core.

Conformational analysis, which explores different spatial arrangements (conformers) arising from bond rotations, is also crucial. For the title compound, rotation around the C-C bonds of the ethyl group and the C-N bond of the amine group would be of interest to identify the global minimum energy conformer.

While specific optimized parameters for this compound are not published, data from DFT studies on related molecules, such as 1-benzofuran-2-carboxylic acid, illustrate the typical agreement between calculated and experimental X-ray diffraction data. researchgate.net

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Related Compound (1-benzofuran-2-carboxylic acid) This table presents data for an analogous compound to illustrate the typical output of DFT geometry optimization.

ParameterBondExperimental (Å)Calculated (B3LYP) (Å)
Bond LengthC7-O11.3731.369
C7-C121.3851.388
C8-C91.3891.401
C9-C101.3801.382
C11-C121.3811.396
O1-C21.3651.361
ParameterAngleExperimental (°)Calculated (B3LYP) (°)
Bond AngleC2-O1-C7105.7105.9
O1-C7-C12111.4111.2
C8-C9-C10121.0121.2

Source: Adapted from computational studies on 1-benzofuran-2-carboxylic acid. researchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, providing a predicted IR spectrum that can be compared with experimental data. nih.gov For the title compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, and C-O-C stretching of the furan (B31954) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a powerful means of validating experimental assignments.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in its UV-Vis spectrum. nih.gov This analysis helps to understand the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Benzofuran Derivative This table provides representative data for a substituted benzofuran to demonstrate the correlation between experimental and theoretical values.

ParameterMethodExperimental ValueCalculated Value
IR (cm⁻¹)FT-IR / DFT3407 (N-H stretch)3432 (N-H stretch)
2985 (C-H stretch)2983 (C-H stretch)
¹H NMR (ppm)NMR / GIAO7.11 (Ar-H)7.15 (Ar-H)
2.56 (CH₃)2.60 (CH₃)
UV-Vis (nm)Spectrometer / TD-DFT345343

Source: Data adapted from studies on similar heterocyclic systems. huji.ac.il

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. researchgate.net Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO), allowing for the determination of the energy gap and other reactivity descriptors.

For this compound, the electron-donating amine and alkyl groups would be expected to raise the energy of the HOMO, while the benzofuran system itself influences both orbitals. The resulting HOMO-LUMO gap would provide a quantitative measure of its electronic stability and reactivity.

Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters for a Benzofuran Derivative This table shows typical electronic properties derived from FMO analysis of a related compound.

ParameterSymbolValue (eV)
Energy of HOMOE_HOMO-6.367
Energy of LUMOE_LUMO-1.632
Energy GapΔE = E_LUMO - E_HOMO4.735
Ionization PotentialI ≈ -E_HOMO6.367
Electron AffinityA ≈ -E_LUMO1.632

Source: Adapted from computational analysis of 1-benzofuran-2-carboxylic acid. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. rsc.org

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms bonded to electronegative atoms) that are favorable for nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the furan oxygen atom and the lone pair of the nitrogen atom in the amine group, highlighting these as primary sites for electrophilic interaction. Positive potential (blue) would likely be concentrated on the amine hydrogens.

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is defined as ω = χ² / (2η). rsc.org

These parameters are crucial for predicting how a molecule will behave in a chemical reaction, including its stability and reaction pathways. For instance, Fukui functions can be calculated to predict the most likely sites within the molecule for nucleophilic, electrophilic, or radical attack, thus providing detailed insight into its regioselectivity.

Table 4: Calculated Global Reactivity Descriptors for a Benzofuran Derivative This table presents typical reactivity descriptors calculated for a related compound to illustrate the application of this analysis.

DescriptorSymbolFormulaValue (eV)
Chemical Hardnessη(I - A) / 22.367
Chemical SoftnessS1 / η0.422
Electronegativityχ(I + A) / 23.999
Chemical Potentialµ-3.999
Electrophilicity Indexωµ² / (2η)3.374

Source: Adapted from computational studies on 1-benzofuran-2-carboxylic acid. researchgate.net

Reactivity and Selectivity Studies

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) is a fundamental framework for quantifying the chemical reactivity of a molecule through various descriptors. acs.org These descriptors, calculated from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—predict how and where a molecule will react. researchgate.net

Local reactivity descriptors, such as the Fukui function, pinpoint specific reactive sites within a molecule. wikipedia.orgscm.com The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions are calculated for each atom in the molecule to predict susceptibility to different types of attack:

f+ predicts the site for a nucleophilic attack (where an electron is added). substack.com

f- predicts the site for an electrophilic attack (where an electron is removed). substack.com

f0 predicts the site for a radical attack. substack.com

The dual descriptor, which combines f+ and f-, can simultaneously identify sites prone to nucleophilic (positive value) and electrophilic (negative value) attack. scm.combiointerfaceresearch.com For this compound, the electron-rich aromatic system, the nitrogen atom of the amine group, and the oxygen atom of the furan ring are expected to be key sites of reactivity, which can be precisely quantified by these descriptors.

Table 1: Key Global and Local Reactivity Descriptors

DescriptorSymbolFormula (based on Koopman's Theorem)Description
Global Descriptors
Ionization PotentialIP-EHOMOThe minimum energy required to remove an electron from the molecule.
Electron AffinityEA-ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardnessη(IP - EA) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical SoftnessS1 / (2η)The reciprocal of hardness; indicates high polarizability and reactivity. researchgate.net
Electronegativityχ(IP + EA) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Indexωχ² / (2η)Quantifies the ability of a species to accept electrons. researchgate.net
Local Descriptors
Fukui Function (Nucleophilic Attack)f+q(N+1) - q(N)Indicates the most likely sites for attack by a nucleophile. substack.com
Fukui Function (Electrophilic Attack)f-q(N) - q(N-1)Indicates the most likely sites for attack by an electrophile. substack.com
Dual DescriptorΔff+ - f-A single function to identify nucleophilic (Δf > 0) and electrophilic (Δf < 0) sites. scm.com

Note: In the formulas, EHOMO is the energy of the Highest Occupied Molecular Orbital, ELUMO is the energy of the Lowest Unoccupied Molecular Orbital, and q(N), q(N+1), and q(N-1) are the electronic populations of an atom in the neutral, anionic, and cationic states, respectively.

Pearson's Hard and Soft Acids and Bases (HSAB) Principle Applications

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to predict the stability of adducts and the outcome of chemical reactions. nih.gov It classifies chemical species as "hard," "soft," or "borderline." Hard acids and bases are typically small, highly charged, and not very polarizable, while soft acids and bases are larger, have a low charge state, and are highly polarizable. The core tenet of the HSAB principle is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. nih.gov

This principle is highly applicable in a toxicological and pharmacological context, where it can predict the interaction of a molecule (a potential drug or toxicant) with biological macromolecules. nih.gov Many xenobiotics are electrophiles (Lewis acids) that exert their effects by forming covalent bonds with biological nucleophiles (Lewis bases). nih.gov

In the structure of this compound, the key nucleophilic center is the amine group at position 7. Amines are generally considered soft nucleophiles. Biological systems contain a variety of nucleophilic sites with different hardness. For example, the sulfhydryl thiolate group of cysteine residues in proteins is a very soft nucleophile, whereas carboxylate groups (aspartate, glutamate) and phosphate (B84403) groups on DNA are considered hard nucleophiles. nih.gov

According to the HSAB principle, the soft amine group of this compound would preferentially interact and form covalent adducts with soft electrophilic centers in biological systems or, conversely, react with soft biological targets like cysteine residues. nih.gov This selectivity helps in understanding potential mechanisms of action or toxicity by identifying the most plausible molecular targets. nih.gov

Calculation of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are crucial for the development of modern photonic and optoelectronic technologies, including optical data storage and signal processing. physchemres.orgdtic.mil The NLO response of a molecule is characterized by its hyperpolarizability. While linear polarizability (α) describes the linear response of the molecular dipole moment to an external electric field, the first (β) and second (γ) hyperpolarizabilities describe the non-linear, higher-order responses. dtic.milphyschemres.org

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to calculate the NLO properties of molecules. physchemres.org A finite-field approach implemented in semiempirical or DFT programs can be used to compute the components of polarizability and hyperpolarizability. dtic.mil

The magnitude of NLO properties is strongly dependent on the molecular structure. Key features for a large NLO response include an extended π-conjugation system and the presence of strong electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at opposite ends of the conjugated system. analis.com.my This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to NLO activity.

The this compound molecule possesses a π-conjugated benzofuran core and a powerful electron-donating amine (-NH2) group on the benzene (B151609) ring. This structure suggests a potential for NLO activity. Computational studies on similar benzofuran derivatives have shown that they can possess remarkable NLO properties, with calculated first-order hyperpolarizability (β) values being significantly high. researchgate.netphyschemres.org The introduction of donor groups like -NH2 and acceptor groups like -NO2 on a benzofuran scaffold has been theoretically shown to modulate and enhance the NLO response. physchemres.organalis.com.my Therefore, computational analysis of this compound is expected to reveal favorable NLO characteristics.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for predicting how a ligand like this compound might interact with a biological receptor and how it behaves in a dynamic environment.

Molecular Docking Studies for Ligand-Receptor Interactions (focused on structural binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme, to form a stable complex. atmiyauni.ac.in This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. Studies on various benzofuran derivatives have demonstrated their ability to dock effectively into the active sites of numerous important biological targets.

Although specific docking studies for this compound are not prominently published, research on analogous structures provides significant insight into the potential binding modes of the benzofuran scaffold. The benzofuran ring system is recognized as a valuable pharmacophore core that can engage in various non-covalent interactions. nih.gov

Common interactions observed for benzofuran derivatives include:

Hydrogen Bonding: The furan oxygen and substituents like hydroxyl or amine groups can act as hydrogen bond acceptors or donors, respectively, interacting with key amino acid residues in the receptor's active site. nih.govresearchgate.net

Hydrophobic Interactions: The aromatic benzofuran ring and alkyl substituents (like the ethyl and methyl groups) can form hydrophobic interactions with nonpolar residues of the protein. researchgate.net

π-π Stacking and Aromatic Hydrogen Bonding: The planar aromatic ring system frequently engages in π-π stacking or T-shaped interactions with aromatic amino acid residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). nih.gov

The following table summarizes docking studies performed on various benzofuran analogs, highlighting the versatility of this scaffold in binding to different therapeutic targets.

Table 2: Summary of Molecular Docking Studies on Benzofuran Analogs

Benzofuran Analog ClassTarget Protein(s)Key Interacting ResiduesType of Interactions ObservedReference(s)
Benzofuran-piperazine hybridsAcetylcholinesterase (AChE), BACE-1Trp86, Tyr133, Trp286, Ser293Hydrogen bonding, aromatic hydrogen bonding, hydrophobic interactions. nih.gov
Benzofuran-thiazole hybridsMatrix Metalloproteinase-2 (MMP-2)Not specifiedGeneral binding within the active site. atmiyauni.ac.in
2-Phenylbenzofuran derivativesBovine Serum Albumin (BSA)Not specifiedBinding preferentially to the interior of the protein structure. nih.gov
Benzofuran-based derivativesLysine-Specific Demethylase 1 (LSD1)Val288, Ser289, Gly314, Thr624, Lys661Hydrogen bonding and hydrophobic interactions. researchgate.net
Quinazolinone-benzofuran hybridsVarious microbial and cancer proteinsNot specifiedGeneral binding interactions within target sites. researchgate.net

Dynamic Simulations (e.g., Molecular Dynamics) for Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, explore the conformational flexibility of the ligand and protein, and refine the binding hypothesis. researchgate.netnih.gov

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of the atoms over a period, often nanoseconds long. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot that reaches a plateau indicates that the system has reached equilibrium and the complex is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue to identify flexible and rigid regions of the protein. High fluctuations can indicate regions involved in ligand binding or conformational changes. nih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy (ΔG_bind) of the complex, providing a more quantitative estimate of binding affinity. researchgate.netnih.gov

MD simulations performed on benzofuran derivatives complexed with targets like Polyketide Synthase 13 and Lysine-Specific Demethylase 1 have confirmed that these ligands form stable complexes, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation. researchgate.netnih.gov Such studies provide strong evidence for the stability of the predicted binding modes and help explain the structural basis for the observed biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Feature-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. physchemres.org The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov Various QSAR approaches, from 2D-QSAR to more complex 3D and 4D-QSAR, have been successfully applied to series of benzofuran derivatives. researchgate.netmdpi.com

A QSAR model is built using a set of "training" compounds with known biological activities. For each compound, a variety of molecular descriptors are calculated. These descriptors can be:

Physicochemical: Such as logP (hydrophobicity), molar refractivity (MR), and molecular weight. physchemres.org

Quantum Chemical: Derived from DFT calculations, including HOMO/LUMO energies, dipole moment, and global reactivity descriptors. physchemres.org

Topological and Steric: Describing molecular shape, size, and connectivity.

3D/4D Fields: In CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis), steric and electrostatic fields around the molecules are used as descriptors. 4D-QSAR also includes conformational flexibility. researchgate.netnih.gov

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is generated that links the descriptors to the activity. physchemres.orgnih.gov The statistical quality and predictive power of the model are assessed using parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q² or R²cv), and the Fischer test value (F). physchemres.org A robust and validated QSAR model can then be used to predict the activity of a "test set" of compounds not used in model generation.

QSAR studies on benzofuran derivatives have successfully created models to predict their activity as anticancer agents, acetylcholinesterase inhibitors for Alzheimer's disease, and antileishmanial agents. physchemres.orgnih.govmdpi.com These models have highlighted the structural features crucial for activity, such as the importance of specific substitutions on the benzofuran ring system. mdpi.com

Table 3: Summary of QSAR Studies on Benzofuran and Related Derivatives

Compound ClassActivity StudiedQSAR MethodKey Findings & Statistical QualityReference(s)
2-Phenylbenzofuran DerivativesNot Specified2D-QSAR using quantum chemical descriptorsA statistically significant MLR model was developed. physchemres.org
Benzofuran DerivativesLysine-Specific Demethylase 1 (LSD1) Inhibition3D-QSAR (CoMFA, CoMSIA)Generated reliable models to predict inhibitory activity and guide the design of new, more potent inhibitors. researchgate.net
Aminobenzimidazole DerivativesEGFR Inhibition4D-QSAR, MIA-QSAREstablished stable models with strong external prediction ability for designing new EGFR inhibitors. nih.gov
2-Phenyl-2,3-dihydrobenzofuransAntileishmanial Activity3D-QSARThe model revealed key structural features for activity and was validated as a tool for predicting the potency of new compounds. mdpi.com
Benzofuran-based DerivativesAcetylcholinesterase Inhibition3D-QSARThe model provided insights for designing promising candidates for Alzheimer's disease management. nih.gov

Computational Elucidation of Reaction Mechanisms [20_20]

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific computational studies focused on elucidating the reaction mechanisms of this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and kinetic parameters in organic chemistry, dedicated research applying these techniques to this particular compound has not been published.

General computational studies on the reactivity of the benzofuran ring system provide a foundational understanding of its chemical behavior. researchgate.net These studies often explore electrophilic and nucleophilic substitution reactions, cycloadditions, and metal-catalyzed functionalizations. For instance, theoretical calculations have been employed to understand the regioselectivity of reactions on the benzofuran core and the stability of various intermediates. researchgate.net

However, the specific influence of the ethyl, methyl, and amine substituents at the 2, 3, and 7 positions, respectively, on the reaction mechanisms of the this compound molecule has not been a subject of detailed computational investigation. Such studies would be invaluable for predicting the compound's reactivity, optimizing synthetic routes to its derivatives, and understanding its potential interactions in biological systems. The generation of detailed data, such as activation energies, reaction enthalpies, and optimized geometries for intermediates and transition states, awaits future computational research focused specifically on this molecule.

Due to the lack of published research in this specific area, no data tables detailing computational findings for the reaction mechanisms of this compound can be presented.

Academic Applications of 2 Ethyl 3 Methyl 1 Benzofuran 7 Amine and Benzofuran Derivatives

Benzofuran (B130515) Derivatives in Coordination Chemistry

The benzofuran scaffold, a heterocyclic organic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a versatile building block in the field of coordination chemistry. rsc.orgmdpi.com The presence of heteroatoms and the planar structure of the benzofuran ring system allow for the design of a wide variety of ligands that can coordinate with various metal ions. These coordination complexes have been a subject of extensive research due to their interesting structural properties and potential applications in catalysis, materials science, and biological systems. researchgate.net

Design and Synthesis of Benzofuran-Based Ligands for Metal Ions

The design and synthesis of benzofuran-based ligands are primarily centered around the modification of the benzofuran nucleus to introduce donor atoms that can effectively bind to metal ions. A common strategy involves the use of benzofuran-2-carbohydrazide as a precursor, which can be further reacted with various aldehydes or ketones to form Schiff base ligands. researchgate.net These Schiff bases are multidentate ligands, capable of coordinating with metal ions through nitrogen and oxygen atoms.

The synthesis of these ligands is often a straightforward process involving condensation reactions. For instance, new Schiff base transition metal complexes have been synthesized through the condensation of 3-amino-5-bromobenzofuran-2-carboxamide (B1298440) and salicylaldehyde (B1680747). researchgate.net The resulting ligands can then be reacted with a variety of metal salts, such as those of copper(II), cobalt(II), nickel(II), and zinc(II), to form stable coordination complexes. researchgate.netresearchgate.net The versatility of this approach allows for the creation of a diverse library of benzofuran-based ligands with tailored electronic and steric properties.

Characterization of Metal-Ligand Coordination Complexes

Once synthesized, the characterization of these metal-ligand coordination complexes is crucial to understand their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the functional groups (e.g., C=N, C=O) upon complexation provides evidence of their involvement in bonding with the metal ion. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which helps in determining the geometry of the coordination sphere around the metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, further confirming the coordination. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides valuable information about the magnetic properties and the environment of the metal ion. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and to confirm its stoichiometry. researchgate.net

Elemental Analysis: Elemental analysis is performed to determine the empirical formula of the complex, which helps in confirming the metal-to-ligand ratio. mdpi.com

Table 1: Spectroscopic Data for a Representative Benzofuran-Derived Schiff Base Ligand and its Metal Complexes

Compoundν(C=N) (cm-1)ν(C-O) (cm-1)Molar Conductance (Ω-1 cm2 mol-1)Magnetic Moment (B.M.)
Ligand16251280--
Co(II) Complex1605131010.54.95
Ni(II) Complex1608131512.3Diamagnetic
Cu(II) Complex1610131211.81.85
Zn(II) Complex1606131814.2Diamagnetic

This is an interactive table based on generalized data from the literature. Actual values may vary.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

While the majority of research has focused on discrete metal-ligand complexes, there is growing interest in the use of benzofuran derivatives as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). The rigid and planar nature of the benzofuran scaffold, combined with the ability to introduce multiple coordination sites, makes it an attractive candidate for the design of extended network structures.

The development of benzofuran-based linkers for MOFs is an active area of research. These materials could potentially exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, and catalysis. The synthesis of such materials would typically involve the reaction of a benzofuran-based ligand with multiple coordination sites with a suitable metal salt under solvothermal conditions. The resulting crystalline structure would then be characterized using single-crystal X-ray diffraction to determine its network topology.

Benzofuran Derivatives in Materials Science

The unique electronic and photophysical properties of benzofuran derivatives have led to their exploration in various areas of materials science. nih.gov Their aromatic nature, combined with the electron-rich furan ring, makes them suitable candidates for the development of new functional materials.

Development of Organic Electronic Materials (e.g., Organic Photovoltaics, Field-Effect Transistors)

Benzofuran derivatives have emerged as promising materials for organic electronics, particularly in the fields of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The planar structure of the benzofuran ring promotes π-π stacking, which is crucial for efficient charge transport in these devices.

In the context of organic photovoltaics , benzofuran-containing polymers have been investigated as donor materials in bulk heterojunction solar cells. The electron-donating nature of the benzofuran unit can be tuned by chemical modification, allowing for the optimization of the electronic energy levels of the polymer to match those of the acceptor material, thereby maximizing the efficiency of charge separation. Benzofuran derivatives containing a thiophene (B33073) ring, for instance, are known to play a crucial role in the development of highly efficient organic photovoltaics. nih.gov

For organic field-effect transistors , benzofuran-based materials have been utilized as the active semiconductor layer. The charge carrier mobility of these materials is a key parameter that determines the performance of the transistor. The ordered packing of benzofuran derivatives in the solid state, facilitated by their planar structure, can lead to high charge carrier mobilities. Researchers have successfully synthesized and characterized OFETs based on benzofuran-containing small molecules and polymers, demonstrating their potential for use in flexible and low-cost electronic applications.

Table 2: Performance of Selected Benzofuran-Based Organic Electronic Devices

Device TypeBenzofuran DerivativeHole Mobility (cm2V-1s-1)Power Conversion Efficiency (%)
OFET2,6-bis(dibenzo[b,d]furan-3-yl)anthracene2.6 - 3.4-
OPVBenzo[1,2-b:4,5-b']difuran-based polymer->16

This is an interactive table based on generalized data from the literature. Actual values may vary.

Integration into Polymeric Materials (e.g., Polyamides, Polyarylates, Polyesters, Polybenzimidazoles)

Benzofuran derivatives have also been incorporated into the backbones of various high-performance polymers to enhance their properties. The rigidity of the benzofuran unit can improve the thermal stability and mechanical strength of the resulting polymers.

For example, benzofuran derivatives have been used in the preparation of:

Polyamides: The incorporation of benzofuran moieties into the polyamide backbone can lead to polymers with improved thermal resistance and dimensional stability.

Polyarylates and Polyesters: Benzofuran-containing diols or dicarboxylic acids can be used as monomers in the synthesis of polyarylates and polyesters, resulting in materials with enhanced thermal and mechanical properties.

Polybenzimidazoles (PBIs): PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. The inclusion of benzofuran units into the PBI structure has been explored as a means to further modify and enhance their properties for applications such as high-temperature fuel cell membranes.

The synthesis of these polymers typically involves polycondensation reactions between a benzofuran-containing monomer and a suitable comonomer. The properties of the resulting polymers can be tailored by varying the structure and content of the benzofuran derivative in the polymer backbone.

Applications in Dyes and Pigments (e.g., Dye-Sensitized Solar Cells, Industrial Dyes)

The unique photophysical properties of benzofuran derivatives make them attractive candidates for applications in dyes and pigments. researchgate.netresearchgate.net Their rigid, planar structure and extensive π-conjugation system are conducive to strong light absorption and emission, which are critical characteristics for dyes. researchgate.net These properties have led to their investigation in advanced applications such as dye-sensitized solar cells (DSSCs) and as high-performance industrial dyes. nih.govresearchgate.net

In the realm of Dye-Sensitized Solar Cells (DSSCs) , benzofuran-based dyes have been explored as photosensitizers. acs.org The function of a sensitizer (B1316253) in a DSSC is to absorb solar radiation and inject electrons into the semiconductor's conduction band. The efficiency of this process is highly dependent on the dye's molecular structure. Benzofuran derivatives can be functionalized with electron-donating and electron-accepting groups to tune their absorption spectra and energy levels for optimal performance in DSSCs. nih.gov For instance, the introduction of an amino group, such as the 7-amino group in 2-Ethyl-3-methyl-1-benzofuran-7-amine, can enhance the electron-donating ability of the molecule, which is a desirable feature for efficient charge transfer in DSSCs.

Beyond solar cells, benzofuran derivatives have found utility as industrial dyes . nih.govresearchgate.net They can serve as optical whiteners and disperse dyes, valued for their high fastness properties. researchgate.net The color and intensity of these dyes can be modulated by introducing various substituents onto the benzofuran core. For example, aminobenzofuran-fused rhodamine dyes have been developed, exhibiting deep-red to near-infrared emissions, large Stokes shifts, and good photostability, making them suitable for biological imaging applications. nih.gov The specific substitution pattern of this compound, with its amino and alkyl groups, suggests its potential as a scaffold for novel dyes with tailored properties.

Application Area Key Properties of Benzofuran Derivatives Potential Role of this compound
Dye-Sensitized Solar Cells (DSSCs)Tunable absorption spectra, efficient charge transferThe 7-amino group can act as an electron donor, potentially improving solar cell efficiency.
Industrial DyesHigh fastness, strong fluorescenceThe core structure could be modified to create novel dyes for textiles or advanced materials.
Bio-imagingLarge Stokes shift, photostability, biocompatibilityThe amino group offers a site for conjugation to biomolecules, enabling its use as a fluorescent probe.

Exploration as Advanced Functional Materials

The electronic and optical properties inherent to the benzofuran scaffold have spurred research into its use in the development of advanced functional materials . These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the benzofuran structure allows for the fine-tuning of material properties like charge carrier mobility and fluorescence quantum yields.

Benzofuran-containing polymers have been investigated as donor materials in OPVs due to their favorable electronic properties. The extended π-system of the benzofuran ring facilitates charge transport, a crucial factor for the efficiency of photovoltaic devices. The specific substituents on the benzofuran ring, such as the ethyl and methyl groups in this compound, can influence the packing of the molecules in the solid state, which in turn affects the material's charge transport characteristics.

In the field of OLEDs, benzofuran derivatives have been utilized as emissive materials. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum. The inherent fluorescence of the benzofuran ring system is a key attribute for this application. researchgate.net The amino group in this compound could potentially be used to tune the emission color and enhance the quantum efficiency of an OLED device.

Material Type Relevant Properties Example Application
Organic SemiconductorsHigh charge carrier mobility, tunable energy levelsOrganic Field-Effect Transistors (OFETs)
Emissive MaterialsHigh fluorescence quantum yield, color tunabilityOrganic Light-Emitting Diodes (OLEDs)
Photovoltaic MaterialsBroad absorption, efficient charge separationOrganic Photovoltaics (OPVs)

Role as Key Intermediates in Complex Organic Synthesis

Benzofuran derivatives, including this compound, are valuable key intermediates in complex organic synthesis . nih.govjocpr.comnih.gov The benzofuran nucleus serves as a versatile scaffold that can be elaborated into more complex molecular architectures. jocpr.comresearchgate.netunicatt.itmdpi.com The substituents on the benzofuran ring provide handles for further chemical transformations, making them important building blocks in the synthesis of pharmaceuticals, natural products, and other functional molecules. wikipedia.org

Synthesis of Natural Product Scaffolds and Analogs

The benzofuran moiety is a common structural motif found in a wide variety of natural products . rsc.orgrsc.org Consequently, synthetic chemists have devoted significant effort to developing methods for the construction and functionalization of the benzofuran ring system as a key step in the total synthesis of these natural products. rsc.orgrsc.org Benzofuran derivatives serve as crucial precursors for assembling the core structures of these complex molecules. researchgate.net

For example, the synthesis of various bioactive lignans (B1203133) and neolignans, which exhibit a range of pharmacological activities, often involves the construction of a benzofuran scaffold as a pivotal step. rsc.org Synthetic strategies targeting these natural products frequently rely on the availability of appropriately substituted benzofuran intermediates. A compound like this compound could serve as a starting point for the synthesis of analogs of natural products, where the amino group could be used to introduce further complexity and diversity.

Construction of Challenging Polycyclic Systems

The benzofuran ring is also a valuable building block for the construction of challenging polycyclic systems . scienceopen.comnih.govrsc.org The inherent reactivity of the furan ring within the benzofuran structure allows for its participation in various cycloaddition and annulation reactions to form more complex, fused-ring systems. nih.gov These reactions are powerful tools for the rapid assembly of intricate molecular architectures.

Novel synthetic methods, such as unique free radical cyclization cascades, have been developed to construct complex polycyclic benzofuran compounds. scienceopen.comnih.govrsc.org These methods are particularly useful for synthesizing polycyclic systems that are difficult to prepare using traditional synthetic approaches. The substituted benzofuran core of this compound provides a platform for exploring such transformations, potentially leading to the discovery of novel polycyclic structures with interesting biological or material properties.

Catalytic Applications of Benzofuran-Derived Ligands

In addition to their direct applications, benzofuran derivatives can be transformed into ligands for use in catalysis . The heteroatom and the aromatic system of the benzofuran scaffold provide potential coordination sites for metal ions, making them attractive candidates for the design of novel ligands. worldwidejournals.comeudl.eu These ligands can be used to modulate the reactivity and selectivity of metal catalysts in a variety of organic transformations. nih.govacs.org

For instance, benzofuran-derived phosphine (B1218219) ligands have been employed in transition metal-catalyzed cross-coupling reactions. The electronic and steric properties of the benzofuran ligand can influence the efficiency and selectivity of the catalytic process. Furthermore, chiral benzofuran-based ligands have been developed for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.netnih.govglobethesis.com The 7-amino group in this compound offers a convenient point for the introduction of a coordinating group, such as a phosphine or an oxazoline, to create a new class of bidentate ligands for asymmetric catalysis. acs.org The development of such ligands is a vibrant area of research with significant potential for the discovery of new and efficient catalytic systems. nih.govacs.orgresearchgate.net

Catalyst Type Role of Benzofuran Ligand Potential Application
Transition Metal ComplexesModulate catalyst reactivity and selectivityCross-coupling reactions, hydrogenations
Chiral CatalystsInduce enantioselectivity in reactionsAsymmetric synthesis of pharmaceuticals

Future Research Directions and Perspectives for 2 Ethyl 3 Methyl 1 Benzofuran 7 Amine

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-Ethyl-3-methyl-1-benzofuran-7-amine will undoubtedly focus on the development of greener, more efficient, and atom-economical synthetic strategies.

Current research in benzofuran synthesis has highlighted several promising avenues. These include transition metal-catalyzed reactions, such as those employing palladium and copper, which can facilitate the construction of the benzofuran ring system under milder conditions. nih.govnih.gov For instance, copper-catalyzed coupling and cyclization of terminal alkynes with appropriately substituted phenols presents a viable route. nih.gov Furthermore, metal-free approaches, like the [3 + 2] annulation of phenols with propargylic alcohols, offer a highly atom-economical pathway to benzofuran cores. nih.gov

Future investigations should aim to adapt and optimize these modern synthetic methods for the specific production of this compound. A key challenge will be the regioselective introduction of the ethyl, methyl, and amine functionalities onto the benzofuran scaffold. The development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, would be a significant step towards minimizing solvent usage and purification steps, thereby enhancing sustainability. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Benzofuran Scaffolds

Synthetic StrategyCatalyst/ReagentAdvantagesPotential Challenges for this compound Synthesis
Transition Metal-Catalyzed Cyclization Palladium, Copper, NickelHigh efficiency, broad substrate scope. nih.govnih.govacs.orgCatalyst cost and removal, regioselectivity control.
Metal-Free Annulation Acid/Base CatalysisHigh atom economy, avoids heavy metal contamination. nih.govMay require specific substrate activation, optimization of reaction conditions.
Electro- and Photocatalysis Electricity, LightMild reaction conditions, use of clean reagents. acs.orgScalability, substrate scope for complex molecules.
Multicomponent Reactions VariousHigh efficiency, single-step synthesis of complex structures. Identification of suitable starting materials, optimization of reaction parameters.

This table is generated based on a review of current synthetic methodologies for benzofuran derivatives and their potential application to the target compound.

Application of Advanced In-Situ Spectroscopic and Imaging Techniques for Reaction Monitoring and Structural Characterization

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is paramount for process optimization and control. The application of advanced in-situ spectroscopic techniques will be instrumental in achieving this. Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide invaluable data on the formation of intermediates and byproducts as the reaction progresses.

Beyond reaction monitoring, advanced imaging techniques at the molecular level will offer unprecedented insights into the structural characteristics of this compound and its derivatives. High-resolution mass spectrometry can confirm the exact mass and elemental composition, while single-crystal X-ray diffraction studies, where applicable, can elucidate the precise three-dimensional arrangement of atoms in the solid state. nih.gov This structural information is critical for understanding its chemical reactivity and potential biological interactions.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and material discovery. nih.govnih.gov For this compound, these computational tools can be leveraged in several key areas.

Furthermore, ML models can be developed to predict the physicochemical and biological properties of new derivatives of this compound. By training algorithms on existing data for related benzofuran compounds, it is possible to create quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then be used to virtually screen large libraries of potential derivatives and identify candidates with desired properties, such as enhanced biological activity or specific material characteristics, before they are synthesized. nih.gov

Exploration of Novel Supramolecular Assemblies and Advanced Material Applications

The benzofuran scaffold can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of ordered supramolecular assemblies. nih.gov Future research should explore the potential of this compound to form such assemblies. The presence of the amine group provides a handle for introducing further functionality and directing the self-assembly process.

These supramolecular structures could find applications in the development of advanced materials. For instance, benzofuran derivatives have been investigated for their potential use in organic electronics, such as organic field-effect transistors and organic photovoltaics. nih.govacs.org The specific electronic properties of this compound, which can be tuned by modifying its substituents, make it a candidate for exploration in this area. Composites with materials like single-walled carbon nanotubes could also be investigated to enhance thermoelectric performance. mdpi.com

Design of Next-Generation Benzofuran Scaffolds for Diverse Chemical Applications

Building upon the core structure of this compound, future research will focus on the design and synthesis of next-generation benzofuran scaffolds with tailored properties for a wide range of chemical applications. This involves the strategic modification of the parent molecule to enhance its performance in specific contexts.

For example, the amine group at the 7-position can serve as a versatile synthetic handle for the introduction of various functional groups through reactions like acylation or alkylation. This would allow for the creation of a library of derivatives with diverse physicochemical properties. These new compounds could then be screened for a variety of applications, including as potential antimicrobial or anticancer agents, areas where benzofuran derivatives have shown considerable promise. nih.govnih.govnih.gov The design of these novel scaffolds can be guided by computational studies to predict their biological activity and other relevant properties. nih.govresearchgate.net

The development of "smart" scaffolds that can respond to external stimuli, such as light or pH, is another exciting avenue of research. researchgate.net By incorporating photo-responsive or pH-sensitive moieties into the this compound framework, it may be possible to create materials with switchable properties for applications in drug delivery or sensor technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-ethyl-3-methyl-1-benzofuran-7-amine, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves multistep functionalization of the benzofuran core. For example, intermediates like 2-methyl-7-nitro-2,3-dihydrobenzofuran (precursor to 7-amine derivatives) can be synthesized via nitration followed by selective reduction . Alkaline hydrolysis of ester derivatives (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) is a key step, with yields improved by optimizing reaction time and stoichiometry . Reductive amination or catalytic hydrogenation (using Pd/C) is often employed for final amine formation .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., centrosymmetric dimers via O–H⋯O interactions) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on the benzofuran ring and ethyl/methyl groups.
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • Chromatography : Monitor reaction progress via TLC (Rf values in ethyl acetate) and purify using column chromatography .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disordered substituents) be addressed during structural analysis?

  • Methodological Answer : Utilize the SHELX suite (e.g., SHELXL) for high-precision refinement. For disordered groups (common in flexible ethyl/methyl chains):

  • Apply "PART" instructions to model partial occupancy.
  • Use restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
  • Validate thermal parameters (Ueq_{eq}) to avoid overfitting. ORTEP-3 can visualize thermal ellipsoids and aid in interpreting disorder .

Q. What strategies resolve contradictions in pharmacological activity data for benzofuran derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluoro, methylsulfanyl) to isolate contributions to bioactivity .
  • In vitro assays : Compare binding affinities across cell lines (e.g., antiviral vs. antibacterial screens) .
  • Molecular docking : Map interactions with targets (e.g., dihydroorotate dehydrogenase for antiviral activity) .
  • Statistical validation : Use ANOVA to assess reproducibility in dose-response data .

Q. How can hydrogen-bonding motifs in crystal structures inform solubility and formulation studies?

  • Methodological Answer :

  • Analyze intermolecular interactions (e.g., O–H⋯O dimers in carboxylic acid derivatives) to predict solubility trends .
  • Modify functional groups (e.g., converting carboxyl to ester) to disrupt H-bonding and enhance lipophilicity .
  • Use Hansen solubility parameters (HSPs) to correlate crystal packing with solvent compatibility.

Experimental Design Considerations

Q. What are best practices for designing scalable synthetic protocols for benzofuran-7-amine derivatives?

  • Methodological Answer :

  • Scale-up optimization : Replace LiAlH4_4 (hazardous) with NaBH4_4/CeCl3_3 for safer reductions .
  • Flow chemistry : Implement continuous-flow reactors for nitration/hydrolysis steps to improve yield and safety .
  • Green chemistry : Use water/methanol mixtures for hydrolysis to reduce environmental impact .

Q. How can computational methods enhance the design of novel this compound analogs?

  • Methodological Answer :

  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups at C5) on reactivity .
  • Molecular dynamics (MD) : Simulate membrane permeability for CNS-targeting analogs.
  • QSAR models : Train algorithms on bioactivity datasets to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 assays) to identify rapid clearance .
  • Prodrug design : Mask polar groups (e.g., amine) with tert-butoxycarbonyl (Boc) to improve bioavailability .
  • Toxicology screening : Evaluate off-target effects (e.g., hERG inhibition) that may skew in vivo data .

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